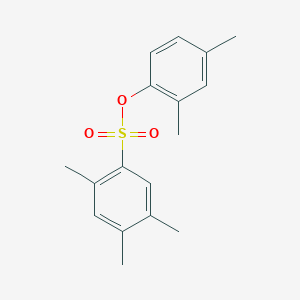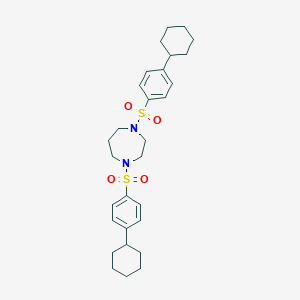![molecular formula C17H18N2O3S B288837 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and is commonly used to inhibit proteolytic enzymes during protein purification and biochemical assays. PMSF is also used as a tool to study the mechanism of action of proteases and to investigate the role of proteases in various biological processes.
Mecanismo De Acción
PMSF is a potent inhibitor of serine proteases. It works by irreversibly binding to the active site of the protease, thereby preventing the protease from cleaving its substrate. PMSF is particularly effective at inhibiting serine proteases that have a catalytic serine residue in their active site.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. In addition to its role as a protease inhibitor, PMSF has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the activity of various enzymes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PMSF is its broad specificity for serine proteases. It is also relatively easy to use and is stable under a wide range of experimental conditions. However, one limitation of PMSF is that it is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the protease. Additionally, PMSF can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for research on PMSF. One area of interest is the development of more specific and reversible inhibitors of serine proteases. Another area of interest is the investigation of the role of PMSF in various biological processes, such as inflammation and cancer. Finally, there is a need for more studies on the toxicity and safety of PMSF, particularly in the context of its use in cell culture and animal models.
Métodos De Síntesis
PMSF can be synthesized by reacting p-anisidine with p-toluenesulfonyl chloride to form N-(4-methoxy-2,5-dimethylphenyl)-p-toluenesulfonamide. This compound is then reacted with 2-methyl-1H-benzimidazole in the presence of a base to form PMSF.
Aplicaciones Científicas De Investigación
PMSF is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit proteases during protein purification and biochemical assays. PMSF is also used to investigate the role of proteases in various biological processes, such as apoptosis, inflammation, and cancer. PMSF has been shown to be effective in inhibiting a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
Propiedades
Nombre del producto |
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole |
|---|---|
Fórmula molecular |
C17H18N2O3S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-11-10-17(12(2)9-16(11)22-4)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3 |
Clave InChI |
FWFMGIUBHOXCTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)
![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
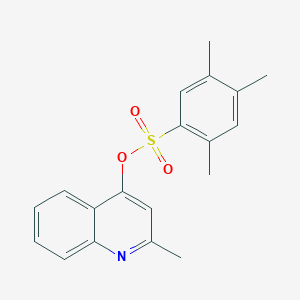
![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
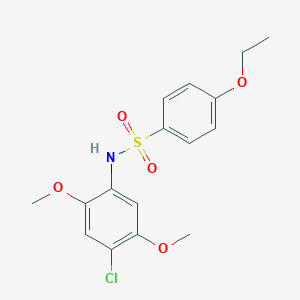
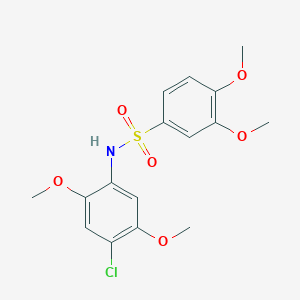
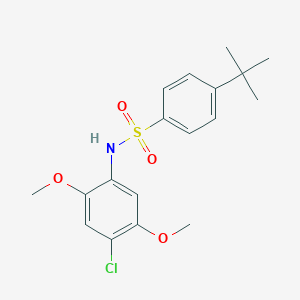
![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)
